molecular formula C9H11NOS B7509922 Azetidin-1-yl-(3-methylthiophen-2-yl)methanone

Azetidin-1-yl-(3-methylthiophen-2-yl)methanone

Cat. No. B7509922
M. Wt: 181.26 g/mol
InChI Key: SDIHKELVIXDZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(3-methylthiophen-2-yl)methanone, also known as MTM, is a synthetic compound that has been extensively studied for its potential application in medicinal chemistry. MTM is a member of the class of compounds known as thiazolidinones and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth and metastasis. Additionally, Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has several advantages for lab experiments. The compound is readily synthesized and is stable under standard laboratory conditions. Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has also been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the mechanism of action of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone. One area of research is the development of analogs of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone with improved biological activities. Another area of research is the study of the mechanism of action of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone, which could lead to the development of new drugs with similar activities. Additionally, the use of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone in combination with other drugs could lead to improved therapeutic outcomes. Finally, the use of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone in animal models of disease could provide valuable information on its potential application in humans.
Conclusion
In conclusion, Azetidin-1-yl-(3-methylthiophen-2-yl)methanone is a synthetic compound that has been extensively studied for its potential application in medicinal chemistry. The compound exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The synthesis of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone is well established, and the compound has several advantages for lab experiments. However, there are also limitations to the use of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone in lab experiments, and the mechanism of action of the compound is not fully understood. Future research on Azetidin-1-yl-(3-methylthiophen-2-yl)methanone could lead to the development of new drugs with improved biological activities and therapeutic outcomes.

Synthesis Methods

The synthesis of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone involves the reaction of 3-methylthiophen-2-ylamine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(3-methylthiophen-2-ylamino)acetate. This intermediate is then reacted with hydrazine hydrate to form the final product, Azetidin-1-yl-(3-methylthiophen-2-yl)methanone. The synthesis of Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.

Scientific Research Applications

Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Azetidin-1-yl-(3-methylthiophen-2-yl)methanone has been shown to exhibit antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

azetidin-1-yl-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7-3-6-12-8(7)9(11)10-4-2-5-10/h3,6H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIHKELVIXDZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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